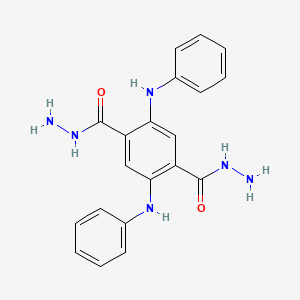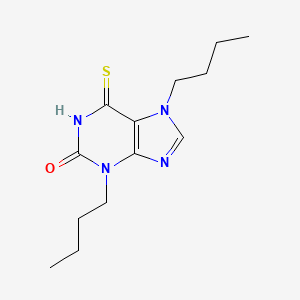
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is a chemical compound belonging to the purine family. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes butyl groups and a sulfanylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with butyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1,7-Dimethyl-1,3,6,7-tetrahydro-2H-purin-2-one: A similar purine derivative with methyl groups instead of butyl groups.
1,3-Dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one: Another purine derivative with different substituents.
Uniqueness
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is unique due to its specific combination of butyl groups and a sulfanylidene moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
65769-84-8 |
|---|---|
Molecular Formula |
C13H20N4OS |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
3,7-dibutyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-5-7-16-9-14-11-10(16)12(19)15-13(18)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
InChI Key |
WBLGKNBJNAICEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1C(=S)NC(=O)N2CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


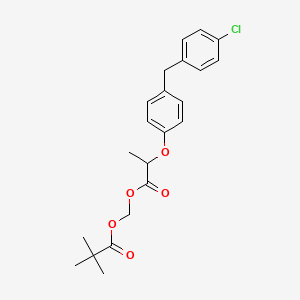
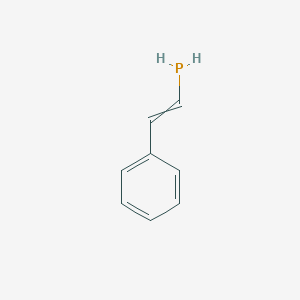
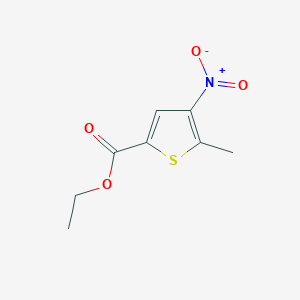
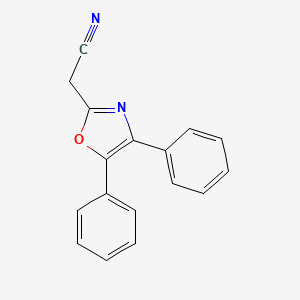
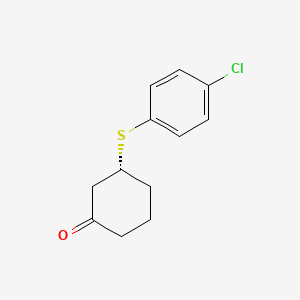
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
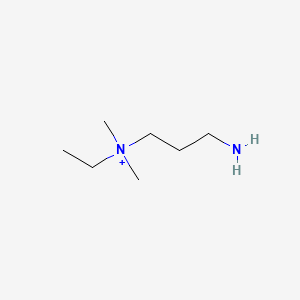
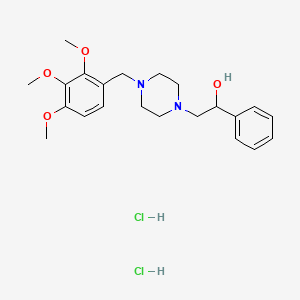

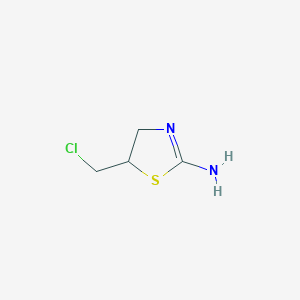
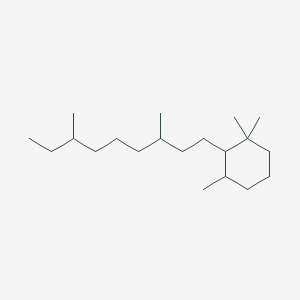
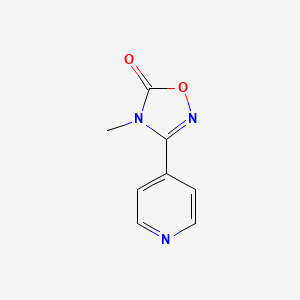
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
